molecular formula C13H18ClN3O B1399380 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316221-97-2

1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1399380
CAS No.: 1316221-97-2
M. Wt: 267.75 g/mol
InChI Key: DILFRUJOGDMDLP-UHFFFAOYSA-N
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Description

The compound 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one features a pyrrolidine ring substituted with a 3-chloropyrazine moiety and a 2,2-dimethylpropan-1-one group. Its molecular formula is C₁₄H₂₀ClN₃O, with a molecular weight of 281.78 g/mol . The dimethylpropanone moiety may contribute to lipophilicity, affecting solubility and bioavailability.

Properties

IUPAC Name

1-[2-(3-chloropyrazin-2-yl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-13(2,3)12(18)17-8-4-5-9(17)10-11(14)16-7-6-15-10/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILFRUJOGDMDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS Number: 1316221-97-2) is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈ClN₃O
  • Molecular Weight : 267.75 g/mol
  • Structure : The compound features a chloropyrazine moiety linked to a pyrrolidine ring, which is critical for its biological activity.
PropertyValue
CAS Number1316221-97-2
Molecular FormulaC₁₃H₁₈ClN₃O
Molecular Weight267.75 g/mol
SMILESCC(C)(C)C(=O)N1CCCC1C2=NC=CN=C2Cl

Research indicates that this compound exhibits notable biological activities, particularly in cancer biology. It has been shown to:

  • Induce G2/M Phase Arrest : The compound triggers cell cycle arrest at the G2/M phase, which is essential for preventing the proliferation of cancer cells.
  • Mitochondrial-Dependent Apoptosis : It activates apoptotic pathways through mitochondrial mechanisms, leading to programmed cell death in various cancer cell lines.

Study on Anticancer Effects

In a study assessing the anticancer properties of this compound, researchers found that:

  • The compound significantly inhibited the growth of leukemia cell lines (HL-60, U937, and K562).
  • It was observed to inhibit cyclin-dependent kinase 1 (CDK1) and protein kinase B (AKT), both of which are vital for cell cycle regulation and survival .

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

The compound acts as an irreversible covalent inhibitor of FGFR4, a protein implicated in cancer development. The S-enantiomer demonstrated significantly higher potency compared to the R-enantiomer, emphasizing the importance of chirality in its biological activity .

Toxicological Profile

While the compound shows promise in therapeutic applications, it is classified as an irritant. Safety data sheets indicate that appropriate handling measures should be taken during research applications .

Comparison with Similar Compounds

Structural Isomers and Ring Size Variations

  • 1-[3-(3-Chloro-pyrazin-2-yl)-piperidin-1-yl]-2,2-dimethyl-propan-1-one (CAS 1316224-47-1): This analog replaces pyrrolidine (5-membered ring) with piperidine (6-membered). Despite identical molecular formulas (C₁₄H₂₀ClN₃O), the piperidine derivative may exhibit distinct pharmacokinetic properties due to differences in steric interactions .

Heterocyclic Substituent Variations

  • Quinoxaline derivatives are noted for antimicrobial activity, as demonstrated in docking studies . This highlights how heterocyclic substituents can modulate biological efficacy.
  • (Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one :
    The fluorophenyl and triazole groups enhance metabolic stability and enable diverse binding modes. Crystallographic data (R factor = 0.038) confirm precise structural conformations, emphasizing the role of substituents in molecular interactions .

Functional Group and Electronic Effects

  • (S)-LA5 and (S)-LA6 (Phosphine Ligands): These propan-1-one derivatives incorporate phosphine groups (e.g., dicyclohexylphosphino in (S)-LA5), enabling coordination to transition metals for catalytic applications like asymmetric hydrogenation. Their higher molecular weights (~365 g/mol) compared to the target compound reflect the bulky phosphine substituents .
  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one :
    The hydrazinylidene group forms a Schiff base, enabling chelation of metal ions. This contrasts with the ketone group in the target compound, which lacks such reactivity. The methoxy group also introduces electron-donating effects, altering electronic properties .

Stereochemical and Physicochemical Properties

  • Such features could improve solubility and target engagement in biological systems .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties Reference
Target Compound C₁₄H₂₀ClN₃O 281.78 3-Chloropyrazine, Pyrrolidine Structural uniqueness
Piperidine Analog C₁₄H₂₀ClN₃O 281.78 3-Chloropyrazine, Piperidine Altered conformational flexibility
(S)-LA5 (Phosphine Ligand) C₂₂H₄₀NOP 365.53 Dicyclohexylphosphino, Chiral Center Catalysis (Asymmetric Hydrogenation)
Quinoxaline Derivative Not Provided Not Provided Quinoxaline, Pyrrolidinone Antimicrobial Activity
Triazole-Enone Compound C₂₀H₁₇FN₄O₂ 376.38 Fluorophenyl, Triazole Crystallographically Characterized

Table 2: Physicochemical Properties

Compound Name H-Bond Donors H-Bond Acceptors Notable Substituent Effects
Target Compound 0 3 Chloropyrazine (Electron-Withdrawing)
Piperidine Analog 0 3 Piperidine (Increased Flexibility)
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one 1 3 Hydroxymethyl (Hydrophilicity)
(S)-LA6 0 3 Diphenylphosphino (Bulkiness)

Research Findings and Implications

  • Antimicrobial Activity: Quinoxaline derivatives () demonstrate the impact of heterocyclic substituents on biological activity, suggesting that the target compound’s chloropyrazine group could be explored for similar applications .
  • Catalytic Utility : Phosphine-containing analogs () highlight the importance of auxiliary groups in catalysis, though the target compound lacks such functionality .
  • Structural Insights : Crystallographic data (–7) emphasize how substituents like fluorine and triazole influence molecular conformation and stability, providing a framework for rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one

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